molecular formula C11H7Cl2NO B1340606 2,7-Dichloro-8-methylquinoline-3-carbaldehyde CAS No. 131923-69-8

2,7-Dichloro-8-methylquinoline-3-carbaldehyde

Cat. No.: B1340606
CAS No.: 131923-69-8
M. Wt: 240.08 g/mol
InChI Key: NNYWEFPNGJCTKY-UHFFFAOYSA-N
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Description

2,7-Dichloro-8-methylquinoline-3-carbaldehyde is a useful research compound. Its molecular formula is C11H7Cl2NO and its molecular weight is 240.08 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Recent studies have explored the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, including 2,7-dichloro-8-methylquinoline-3-carbaldehyde. These compounds are integral in synthesizing quinoline ring systems and constructing fused or binary quinoline-cord heterocyclic systems. The synthesis methods and the chemical reactions adopted for these compounds highlight their potential in creating diverse molecular structures with significant applications in various fields of research (Hamama et al., 2018).

Antimicrobial and Antioxidant Activities

Quinoline derivatives synthesized from 2-chloroquinoline-3-carbaldehyde and 2-chloro-8-methylquinoline-3-carbaldehyde have shown promising antimicrobial activities against both Gram-positive and Gram-negative bacteria. Moreover, these compounds exhibited moderate antioxidant activities, demonstrating their potential as therapeutic agents. The study conducted by Zeleke et al. (2020) presented a comprehensive analysis of the antibacterial and antioxidant properties of these quinoline derivatives, providing a foundation for further research into their applications in medicine and pharmacology (Zeleke et al., 2020).

Corrosion Inhibition

A study on the corrosion inhibition properties of quinoline derivatives, including 2,6-dichloroquinoline-3-carbaldehyde, for mild steel in hydrochloric acid solution, revealed that these compounds are excellent inhibitors. Their adsorption on the metal surface followed the Langmuir adsorption model, showcasing their potential in protecting metals against corrosion. This research opens up new avenues for the application of quinoline derivatives in industrial processes, particularly in the field of materials science and engineering (Lgaz et al., 2017).

Molecular Switches and Photophysics

The photophysics of 7-hydroxy-4-methylquinoline-8-carbaldehyde, a compound closely related to this compound, demonstrated the potential for these molecules to act as optically driven molecular switches. The study highlighted the process of photoinduced hydrogen atom transfer, suggesting applications in developing new optoelectronic devices (Lapinski et al., 2009).

Antimicrobial Metal Complexes

The synthesis of Methylquinolino[3,2-b][1,5]benzodiazepine and Methylquinolino[3,2-b][1,5]benzoxazepine from 2-chloro-6-methylquinoline-3-carbaldehyde and their metal complexes showcased significant antimicrobial activities. This research indicates the potential of quinoline derivatives in forming metal complexes that could serve as potent antimicrobial agents, contributing to the development of new classes of antibiotics (Basavaraju et al., 2007).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral - Eye Dam. 1 . It is non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects . The safety data sheet should be consulted for more detailed safety information .

Properties

IUPAC Name

2,7-dichloro-8-methylquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO/c1-6-9(12)3-2-7-4-8(5-15)11(13)14-10(6)7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYWEFPNGJCTKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=CC(=C(N=C12)Cl)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10563030
Record name 2,7-Dichloro-8-methylquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10563030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131923-69-8
Record name 2,7-Dichloro-8-methylquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10563030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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